3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.: 887578-25-8
Cat. No.: VC16712961
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887578-25-8 |
|---|---|
| Molecular Formula | C16H23BrN2O2 |
| Molecular Weight | 355.27 g/mol |
| IUPAC Name | tert-butyl 3-[(3-bromophenyl)methylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-7-14(11-19)18-10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3 |
| Standard InChI Key | PRMNJZYGYAPRJX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC(=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a five-membered pyrrolidine ring, which is substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a 3-bromo-benzylamino side chain. The Boc group enhances steric protection of the amine, while the bromine atom on the benzyl moiety offers a site for further functionalization via nucleophilic substitution or cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃BrN₂O₂ | |
| Molecular Weight | 355.27 g/mol | |
| CAS Number | 887578-25-8 | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis of 3-(3-Bromo-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves multi-step organic transformations. A plausible route begins with the preparation of the pyrrolidine backbone, followed by sequential functionalization:
-
Pyrrolidine Ring Formation: Cyclization of a linear amine precursor or reduction of a pyrroline derivative.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to install the tert-butyl ester .
-
Bromobenzylamino Substitution: Condensation of 3-bromo-benzylamine with the pyrrolidine intermediate via reductive amination or nucleophilic substitution.
Table 2: Representative Reaction Conditions
| Step | Conditions | Source |
|---|---|---|
| Boc Protection | Dichloromethane, DMAP, Boc₂O | |
| Benzylamine Coupling | Acetonitrile, NaBH₃CN, reflux | |
| Purification | Column chromatography |
Optimization Challenges
Key challenges include minimizing side reactions during the bromobenzylamino coupling. The use of mild reducing agents like NaBH₃CN and polar aprotic solvents (e.g., acetonitrile) improves yield by suppressing over-alkylation. Additionally, the Boc group’s stability under acidic conditions necessitates careful pH control during workup.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
| Functional Group | Reaction | Conditions |
|---|---|---|
| Bromobenzyl | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF |
| Tert-butyl ester | Acidic cleavage | HCl/dioxane, 0°C |
| Pyrrolidine amine | Acylation | AcCl, Et₃N, CH₂Cl₂ |
| Compound | Hazard Statements | Precautionary Measures |
|---|---|---|
| 188869-05-8 | H302, H314 | P264, P280, P310 |
| 186550-13-0 | Not classified | Standard laboratory safety |
Comparative Analysis with Related Compounds
tert-Butyl 3-aminopyrrolidine-1-carboxylate (186550-13-0)
This analog lacks the bromobenzyl group, resulting in a lower molecular weight (186.25 g/mol) and reduced steric hindrance . It is primarily used as a building block for peptide mimics and small molecule inhibitors.
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (188869-05-8)
Featuring a piperidine ring and ketone group, this compound’s reactivity diverges significantly. It serves as a precursor for alkaloid synthesis and undergoes Grignard additions at the carbonyl position .
Applications in Medicinal Chemistry
Lead Optimization
The bromine atom’s versatility enables rapid diversification via cross-coupling, accelerating structure-activity relationship (SAR) studies. For instance, introducing electron-withdrawing groups at the benzene ring could enhance binding to hydrophobic enzyme pockets.
Prodrug Development
The Boc-protected amine can be deprotected in vivo to generate active metabolites, making this compound a candidate for prodrug strategies targeting hepatic or renal transporters .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume